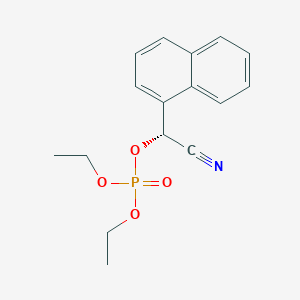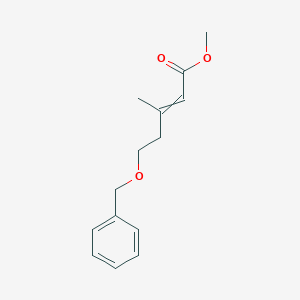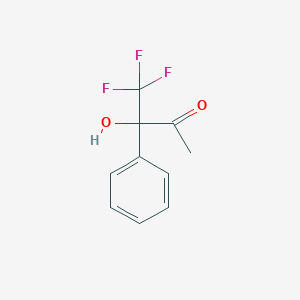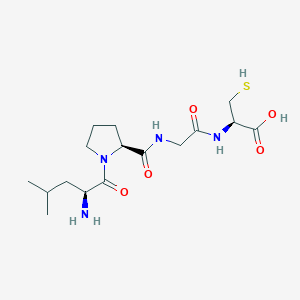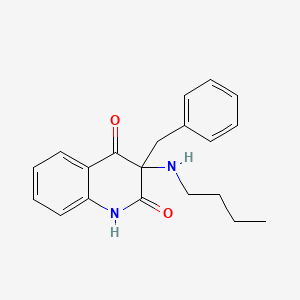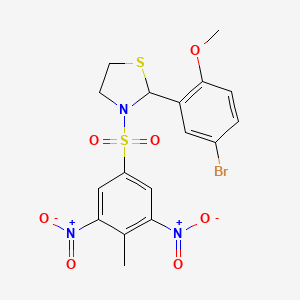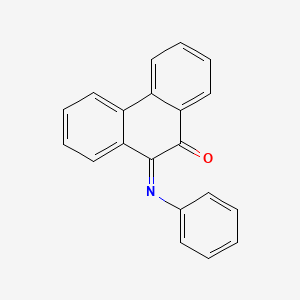
10-Phenyliminophenanthren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Phenyliminophenanthren-9-one is an organic compound with the molecular formula C20H13NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an imino group attached to the phenanthrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyliminophenanthren-9-one typically involves the reaction of 9,10-phenanthrenequinone with aniline derivatives under specific conditions. One common method includes the use of titanium tetrachloride (TiCl4) as a catalyst in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (around 140°C). This reaction yields the desired product with moderate efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 10-Phenyliminophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it into phenanthrene-based amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various phenanthrene derivatives, such as phenanthrenequinones, phenanthreneamines, and substituted phenanthrenes .
Scientific Research Applications
10-Phenyliminophenanthren-9-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It finds applications in the synthesis of dyes, agrochemicals, and materials with optoelectronic properties
Mechanism of Action
The mechanism of action of 10-Phenyliminophenanthren-9-one involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. The imino group plays a crucial role in stabilizing the metal-ligand complex, facilitating electron transfer processes and catalytic activities .
Comparison with Similar Compounds
9,10-Phenanthrenequinone: A closely related compound with a quinone group instead of an imino group.
1,2-Bis(imino)acenaphthene (BIAN): Another imino compound with a different aromatic core.
Phenanthrenequinoneimines: Compounds with similar structural features but varying substituents on the nitrogen atom
Uniqueness: 10-Phenyliminophenanthren-9-one is unique due to its specific imino substitution on the phenanthrene core, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in forming metal complexes with tailored properties for specific applications in catalysis and material science .
Properties
CAS No. |
496962-12-0 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
10-phenyliminophenanthren-9-one |
InChI |
InChI=1S/C20H13NO/c22-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)21-14-8-2-1-3-9-14/h1-13H |
InChI Key |
CYUSWNQONTZKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


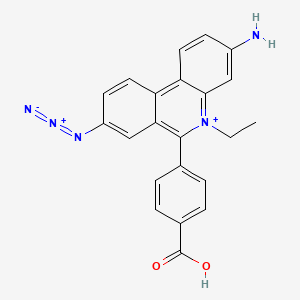

![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
